molecular formula C16H15N3O B5684432 4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline

4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline

Cat. No.: B5684432
M. Wt: 265.31 g/mol
InChI Key: KIMXFVGWOCGAHE-UHFFFAOYSA-N
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Description

4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline typically involves the cyclization of amidoximes with nitriles. One common method includes the reaction of 4-methylaniline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial DNA replication. In medicinal applications, the compound may exert its effects by modulating specific enzymes or receptors involved in inflammatory or cancer pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features but without the phenyl and aniline substituents.

    1,3,4-Oxadiazole: Another isomer with different nitrogen atom positions, exhibiting distinct chemical and biological properties.

    1,2,5-Oxadiazole: An isomer with unique reactivity and applications

Uniqueness

4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the phenyl and aniline groups enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-7-9-14(10-8-12)17-11-15-18-16(19-20-15)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMXFVGWOCGAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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